

HPLC method for "Monoamine Oxidase B inhibitor 5" quantification

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Compound of Interest

Compound Name: Monoamine Oxidase B inhibitor 5

Cat. No.: B15577442

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An HPLC Method for the Quantification of Selegiline, a Monoamine Oxidase B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selegiline is an irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain.[1] By inhibiting MAO-B, selegiline increases the levels of dopamine, which is beneficial in the treatment of Parkinson's disease.[2][3] Accurate quantification of selegiline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This application note presents a detailed protocol for the quantification of selegiline in human plasma using a simple and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.[4][5]

Principle

This method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column. The mobile phase consists of a phosphate buffer and acetonitrile, which allows for the efficient separation of selegiline from endogenous plasma components.[4][6] Quantification is achieved by measuring the UV absorbance at 205 nm.[7]

Experimental Protocols

Materials and Reagents

- Selegiline hydrochloride reference standard
- HPLC grade acetonitrile
- HPLC grade methanol
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- HPLC grade water
- Human plasma

Equipment

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Centrifuge
- Vortex mixer
- Analytical balance
- pH meter

Preparation of Solutions

- Phosphate Buffer (0.1 M, pH 6.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.1 M solution. Adjust the pH to 6.5 with orthophosphoric acid.

- Mobile Phase: Mix the 0.1 M phosphate buffer (pH 6.5) and acetonitrile in a 70:30 (v/v) ratio. [4][5] Degas the mobile phase before use.
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve selegiline hydrochloride in the mobile phase to obtain a concentration of 1 mg/mL.[6] Store this solution at 4°C.[6]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1500 ng/mL.[4][6]

Sample Preparation

- Pipette 0.1 mL of human plasma into a microcentrifuge tube.[6]
- Add 0.1 mL of methanol to precipitate the plasma proteins.[6]
- Vortex the mixture for 2 minutes.[6]
- Centrifuge the sample at 15,400 rpm for 20 minutes.[6]
- Transfer the supernatant to a clean tube.
- Inject a 20 µL aliquot of the supernatant into the HPLC system.[6]

Chromatographic Conditions

Parameter	Value
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	0.1 M Phosphate Buffer (pH 6.5) : Acetonitrile (70:30, v/v) [4] [5]
Flow Rate	1.0 mL/min [4] [5]
Injection Volume	20 µL [6]
Column Temperature	Ambient
Detection	UV at 205 nm [4] [5] [7]
Retention Time	Approximately 4.96 min [5]

Data Presentation

Method Validation Parameters

The following tables summarize the quantitative data for the validation of this HPLC method for selegiline quantification in human plasma.

Table 1: Linearity and Range[\[4\]](#)

Parameter	Value
Linearity Range	10 - 100 ng/mL
Regression Equation	$y = 36689x + 49747$
Correlation Coefficient (r^2)	0.998

Table 2: Precision and Accuracy[\[4\]](#)

Concentration (ng/mL)	Within-Run Precision (%RSD)	Between-Run Precision (%RSD)	Within-Run Accuracy (%)	Between-Run Accuracy (%)
10	1.2	1.5	99.8	99.2
50	0.8	1.1	99.5	98.9
100	0.5	0.9	98.9	98.2
Average	0.83	1.17	99.4	98.77

Table 3: Detection and Quantification Limits[4][5]

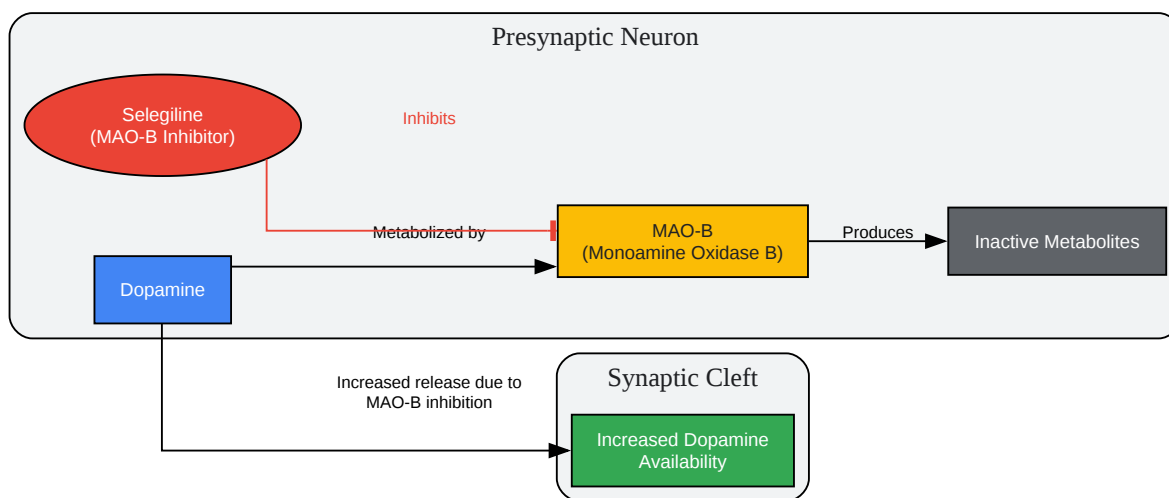
Parameter	Value
Limit of Detection (LOD)	5 ng/mL
Limit of Quantitation (LOQ)	10 ng/mL

Table 4: Recovery[4]

Concentration (ng/mL)	Mean Recovery (%)
10	97.5
50	98.6
100	98.5
Average	98.2

Visualizations

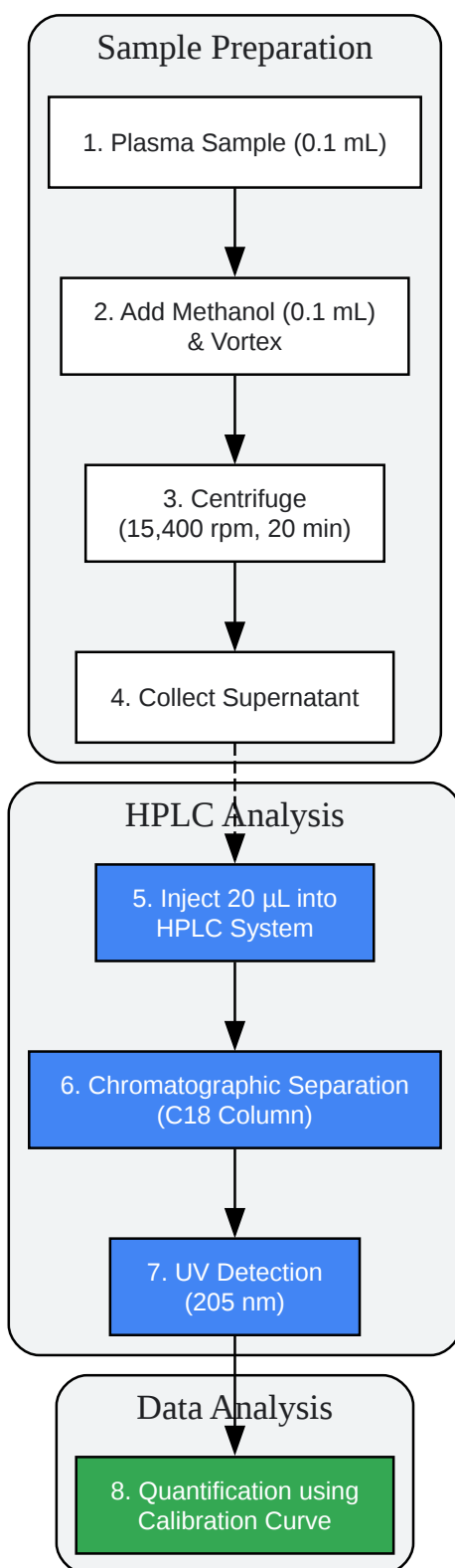
MAO-B Signaling Pathway and Inhibition by Selegiline



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Caption: Inhibition of MAO-B by Selegiline increases dopamine levels.

Experimental Workflow for HPLC Quantification of Selegiline



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Caption: Workflow for Selegiline quantification in plasma by HPLC.

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